LY2119620 is a synthetic, small molecule that acts as a positive allosteric modulator (PAM) of specific muscarinic acetylcholine receptors (mAChRs) subtypes, namely M2 and M4 [, , , , , , , , , , , ]. It does not bind to the orthosteric (acetylcholine) binding site, instead interacting with a distinct allosteric site on these receptors [, ]. LY2119620 enhances the effects of orthosteric agonists at M2 and M4 receptors, leading to increased signaling in the presence of these agonists [, ].
LY2119620 has been instrumental in the study of mAChR structure, function, and allosteric modulation. Its development into a radioligand, [3H]LY2119620, has been particularly valuable for directly probing the allosteric binding sites of the M2 and M4 receptors [, ].
a. Structure-Activity Relationship (SAR) Studies: Further research could focus on conducting detailed SAR studies with LY2119620 analogs to optimize its potency, selectivity, and pharmacokinetic properties [].
b. Developing Subtype-Specific Allosteric Modulators: LY2119620's M2/M4 selectivity provides a starting point for developing allosteric modulators with even greater subtype specificity [, ]. This could lead to drugs that selectively target specific mAChR subtypes involved in particular diseases, potentially minimizing off-target effects.
c. In Vivo Studies: Investigating the effects of LY2119620 in animal models of diseases implicated in M2 and M4 receptor dysfunction (e.g., Alzheimer's disease, schizophrenia) could provide valuable insights into its therapeutic potential [].
d. Investigating Probe Dependence: LY2119620 exhibits probe dependence in both binding and functional assays []. Further research is needed to fully understand the molecular basis of this probe dependence and its implications for the interpretation of experimental results [].
e. Exploring Synergistic Effects: Investigate the synergistic effects of LY2119620 in combination with other pharmacological agents targeting mAChRs or related signaling pathways []. This could lead to the development of more effective therapeutic strategies for diseases involving dysregulated cholinergic signaling.
f. Development of Advanced Imaging Tools: Further development and optimization of fluorescent probes based on LY2119620 could lead to valuable tools for studying M2 receptor localization, trafficking, and dynamics in living cells and tissues [, ].
LY2119620 is classified as a muscarinic receptor modulator, specifically targeting the M2 and M4 subtypes of muscarinic acetylcholine receptors. This classification places it within a broader category of compounds that interact with G-protein-coupled receptors, influencing neurotransmitter signaling in the brain .
The synthesis of LY2119620 involved a series of chemical reactions designed to create its unique thieno-pyridine structure. The process began with hit expansion from an initial screening for M4 receptor-selective allosteric modulators. Key synthetic steps included:
Technical details regarding reaction conditions, catalysts, and solvents used in the synthesis are documented in the original research articles .
The molecular structure of LY2119620 features a thieno[2,3-b]pyridine backbone with several substituents that contribute to its pharmacological activity. Notable features include:
Crystallographic studies have provided insights into the compound's three-dimensional conformation when bound to the M2 receptor. High-resolution structures obtained via cryo-electron microscopy reveal how LY2119620 alters receptor dynamics upon binding .
LY2119620 primarily functions through allosteric modulation rather than direct activation of the muscarinic receptors. Key reactions include:
Technical details regarding binding affinities and kinetic parameters are provided through saturation binding assays and functional assays that measure G-protein activation and β-arrestin recruitment .
The mechanism by which LY2119620 exerts its effects involves several steps:
Quantitative data from various assays indicate significant increases in efficacy (E_max) for both acetylcholine and oxotremorine M in the presence of LY2119620, highlighting its role as a potent modulator .
LY2119620 is characterized by specific physical properties such as:
Chemical properties include:
Relevant data regarding these properties can be found in pharmacological studies assessing solubility and stability profiles during drug development processes .
LY2119620 has several important applications in scientific research:
M₂ and M₄ muscarinic acetylcholine receptors (mAChRs), members of the class A G protein-coupled receptor (GPCR) family, are critical regulators of central nervous system (CNS) function. M₂ receptors modulate cardiac function, cognition, and pain perception, while M₄ receptors are enriched in the basal ganglia, hippocampus, and cerebral cortex, governing motor control, learning, and memory [2] [4]. Dysregulation of these receptors is implicated in neurological and psychiatric disorders:
Table 1: Neurological Roles of M₂/M₄ Receptors
Receptor | Primary Signaling | Key CNS Functions | Therapeutic Associations |
---|---|---|---|
M₂ | Gi/o-coupled | Cardiac inhibition, cognition, pain processing | Cognitive disorders, neuropathic pain |
M₄ | Gi/o-coupled | Motor control, learning, reward pathways | Schizophrenia, Parkinson’s disease |
Orthosteric agonists (e.g., acetylcholine, carbachol) bind the evolutionarily conserved endogenous ligand site, leading to inherent pharmacological challenges:
Allosteric modulators bind spatially distinct sites on GPCRs, enabling unprecedented pharmacological advantages:
Table 2: Allosteric vs. Orthosteric Targeting Strategies
Property | Orthosteric Ligands | Allosteric Modulators (e.g., LY2119620) |
---|---|---|
Binding Site | Highly conserved across subtypes | Low conservation (extracellular loops) |
Subtype Selectivity | Low (structural homology >90%) | High (exploits sequence divergence) |
Signaling Modulation | Binary (on/off) | Tunable (cooperativity-dependent) |
Endogenous Signal Preservation | Disrupts spatiotemporal fidelity | Enhances physiological activity |
LY2119620 exemplifies biased modulation: It enhances β-arrestin recruitment by 15–30% while suppressing G protein activation by 10% for both ACh and iperoxo, demonstrating pathway-specific regulation unattainable with orthosteric agonists [2] [5]. This precision supports clinical applications in schizophrenia (e.g., Emraclidine, an M₄ PAM) and cognitive disorders [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7